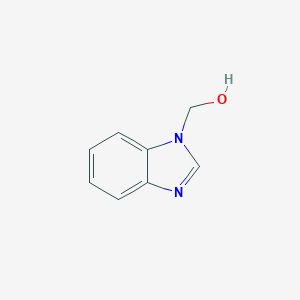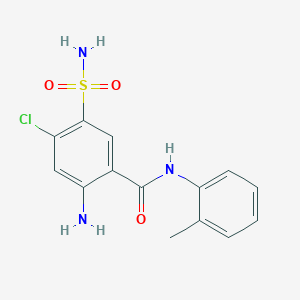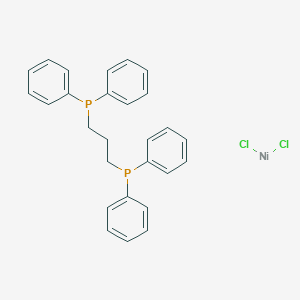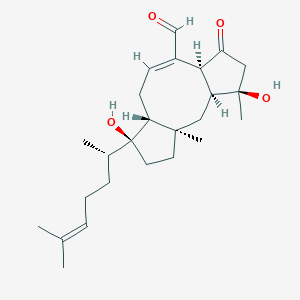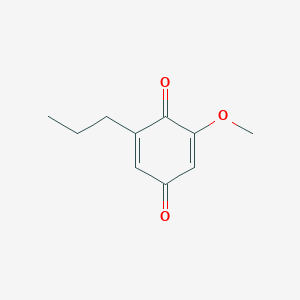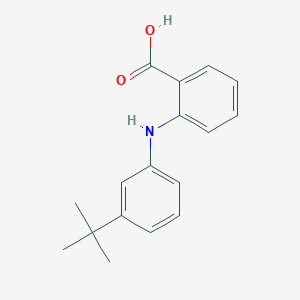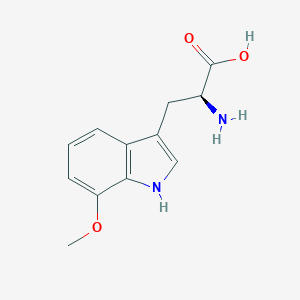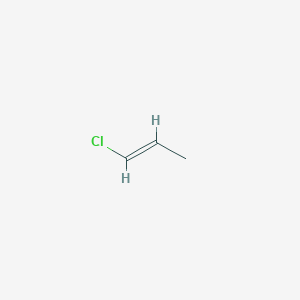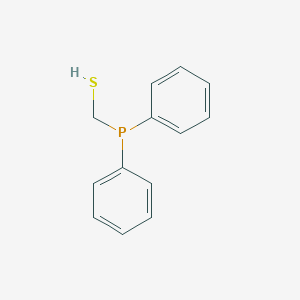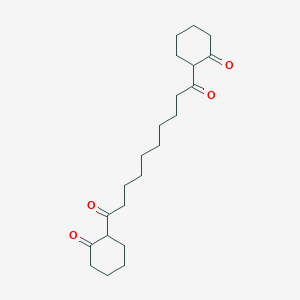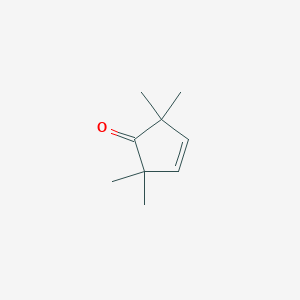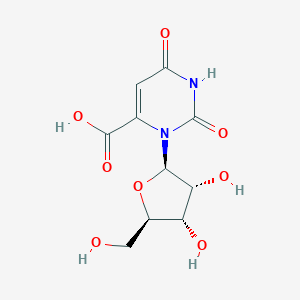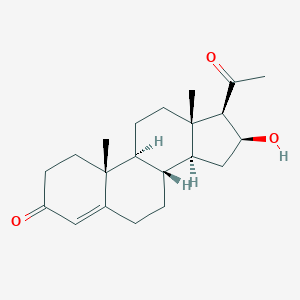
Pregn-4-ene-3,20-dione, 16beta-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 16α-hydroxyprogesterone or 16α-OHP and is a derivative of progesterone. 16α-OHP is a critical intermediate in the biosynthesis of other steroid hormones, including cortisol and androgens.
Wirkmechanismus
The mechanism of action of 16α-OHP is not fully understood. However, it is believed that this compound acts as a partial agonist at the progesterone receptor. It has also been shown to interact with other steroid hormone receptors, including the androgen receptor and glucocorticoid receptor. Studies have suggested that 16α-OHP may play a role in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 16α-OHP has a range of biochemical and physiological effects. This compound has been shown to increase the production of cortisol and androgens, which can have a range of effects on the body. 16α-OHP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 16α-OHP in lab experiments is its ability to regulate the production of other steroid hormones. This makes it a useful tool for studying the HPA axis and other aspects of steroid hormone biosynthesis. However, there are also some limitations to the use of 16α-OHP in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure accurately.
Zukünftige Richtungen
There are many potential future directions for research involving 16α-OHP. One area of interest is the role of this compound in the regulation of gene expression and cell proliferation. Another area of interest is the potential therapeutic applications of 16α-OHP in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 16α-OHP and its interactions with other steroid hormone receptors.
Synthesemethoden
The synthesis of 16α-OHP involves the conversion of progesterone to 16α-hydroxyprogesterone via a series of chemical reactions. The most commonly used method for the synthesis of 16α-OHP is the oxidation of progesterone with chromium trioxide in acetic acid. Other methods include the use of selenium dioxide or potassium permanganate as oxidizing agents. The yield of 16α-OHP from these reactions is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
16α-OHP has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of steroid hormone biosynthesis. 16α-OHP is a critical intermediate in the biosynthesis of cortisol and androgens, and its production is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that alterations in the HPA axis can lead to various diseases, including Cushing's syndrome and Addison's disease.
Eigenschaften
CAS-Nummer |
17779-71-4 |
|---|---|
Produktname |
Pregn-4-ene-3,20-dione, 16beta-hydroxy- |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
LOVNYFVWYTXDRE-MQWPULPWSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



